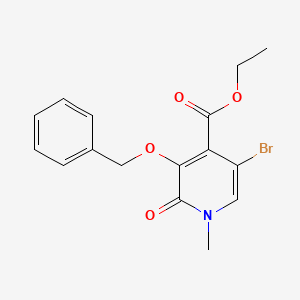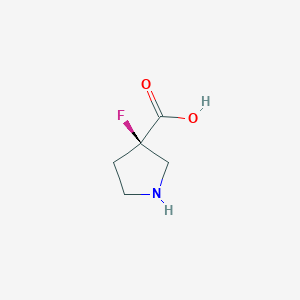
6-Chloro-5-(trifluoromethyl)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-(trifluoromethyl)benzofuran-3(2H)-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of chlorine and trifluoromethyl groups in this compound makes it particularly interesting for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(trifluoromethyl)benzofuran-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzofuran derivative.
Chlorination: Introduction of the chlorine atom at the 6th position of the benzofuran ring.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 5th position.
Cyclization: Formation of the benzofuran-3(2H)-one structure through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and trifluoromethylation processes, often using specialized catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(trifluoromethyl)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the carbonyl group.
Substitution: Replacement of the chlorine or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-Chloro-5-(trifluoromethyl)benzofuran-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(trifluoromethyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally includes:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5-methylbenzofuran-3(2H)-one
- 6-Chloro-5-(difluoromethyl)benzofuran-3(2H)-one
- 6-Chloro-5-(trifluoromethyl)benzothiophene-3(2H)-one
Uniqueness
6-Chloro-5-(trifluoromethyl)benzofuran-3(2H)-one is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C9H4ClF3O2 |
|---|---|
Molecular Weight |
236.57 g/mol |
IUPAC Name |
6-chloro-5-(trifluoromethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C9H4ClF3O2/c10-6-2-8-4(7(14)3-15-8)1-5(6)9(11,12)13/h1-2H,3H2 |
InChI Key |
CAFNPZRCIBDCKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC(=C(C=C2O1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


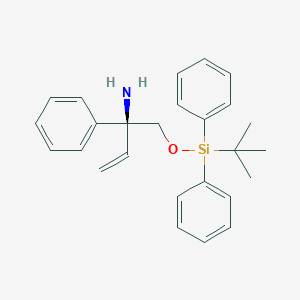

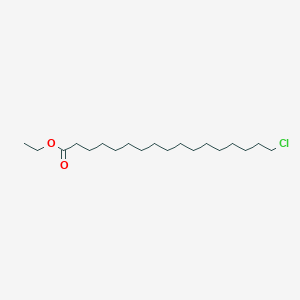
![tert-Butyl 7-(1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13335866.png)
![8-(tert-Butyl) 2-methyl (1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B13335884.png)
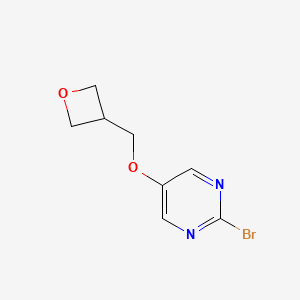
![4-[(2-Bromocyclohexyl)oxy]oxane](/img/structure/B13335901.png)
![7-Chloro-3-methylimidazo[1,5-a]pyridine](/img/structure/B13335906.png)
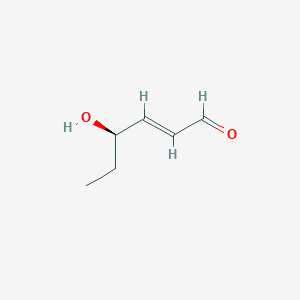
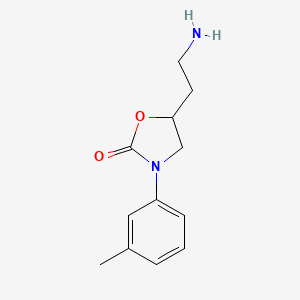
![2',7'-Dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13335917.png)
